3-((2-chlorophenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione

CK2 inhibitor Casein Kinase II Kinase selectivity

3-((2-Chlorophenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione (ChemDiv ID IB07‑3992) is a synthetic small molecule belonging to the 3‑aminopyrrole‑2,5‑dione (maleimide) class. It features a 2‑chloroanilino group at C‑3 and an N‑(furan‑2‑ylmethyl) substituent, resulting in a molecular weight of 302.71 g·mol⁻¹ (C₁₅H₁₁ClN₂O₃).

Molecular Formula C15H11ClN2O3
Molecular Weight 302.71 g/mol
Cat. No. B12182953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2-chlorophenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione
Molecular FormulaC15H11ClN2O3
Molecular Weight302.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC2=CC(=O)N(C2=O)CC3=CC=CO3)Cl
InChIInChI=1S/C15H11ClN2O3/c16-11-5-1-2-6-12(11)17-13-8-14(19)18(15(13)20)9-10-4-3-7-21-10/h1-8,17H,9H2
InChIKeyBNECSMNVJVEOEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((2-Chlorophenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione – Compound Identity and Core Chemotype for Procurement Screening


3-((2-Chlorophenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione (ChemDiv ID IB07‑3992) is a synthetic small molecule belonging to the 3‑aminopyrrole‑2,5‑dione (maleimide) class . It features a 2‑chloroanilino group at C‑3 and an N‑(furan‑2‑ylmethyl) substituent, resulting in a molecular weight of 302.71 g·mol⁻¹ (C₁₅H₁₁ClN₂O₃) . The compound is offered as a screening‑grade solid (≥95% purity) and is primarily sourced from commercial libraries for early‑stage drug discovery [1].

Why 3-((2-Chlorophenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione Cannot Be Freely Replaced by Generic Maleimide Analogs


Within the maleimide chemotype, small structural permutations profoundly alter kinase selectivity, physicochemical properties, and synthetic accessibility. The ortho‑chloro substituent on the aniline ring creates a steric and electronic environment that is absent in meta‑ or para‑chloro analogs [1], while the furan‑2‑ylmethyl N‑substituent differentiates the compound from more common N‑alkyl or N‑benzyl maleimides in terms of logP, hydrogen‑bonding capacity, and potential for π‑stacking interactions [2]. Consequently, generic substitution with a “3‑(phenylamino)‑1‑alkyl‑pyrrole‑2,5‑dione” scaffold cannot recapitulate the same biological fingerprint or sourcing profile, making procurement of this specific ChemDiv‑curated compound essential for reproducibility in kinase‑focused phenotypic screens.

Procurement‑Critical Quantitative Differentiation of 3-((2-Chlorophenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione


Potent Human CK2 Inhibition vs. Representative 3‑(Phenylamino)‑1H‑pyrrole‑2,5‑dione Analogs

The target compound inhibits human casein kinase II (CK2) with an IC₅₀ of 0.660 nM, placing it among the most potent un‑optimized maleimide‑based CK2 inhibitors reported in public databases [1]. In contrast, a structurally related 3‑(phenylamino)‑1‑methyl‑4‑phenyl‑pyrrole‑2,5‑dione analog (GSK3987) functions as an LXR agonist (EC₅₀ ~40 nM at LXRα/β) rather than a kinase inhibitor, highlighting a divergent selectivity profile driven by the distinct substitution pattern [2]. The ortho‑chloro and furan‑2‑ylmethyl groups in the target compound are absent in GSK3987, providing a structural rationale for the shift in target engagement.

CK2 inhibitor Casein Kinase II Kinase selectivity

Dual CK2/CLK2 Activity Fingerprint Lacking in N‑(2‑Furylmethyl)maleimide Parent Scaffold

In addition to CK2, the target compound is reported to interact with dual‑specificity protein kinase CLK2 [1]. The N‑(2‑furylmethyl)maleimide parent (1‑(furan‑2‑ylmethyl)‑1H‑pyrrole‑2,5‑dione) lacks any 3‑amino substitution and is chemically inert toward kinase ATP‑binding sites, serving only as a thiol‑reactive bioconjugation handle . The installation of the 2‑chloroanilino group at C‑3 is therefore the minimal structural requirement for converting an inactive maleimide scaffold into a low‑nanomolar kinase binder.

CLK2 inhibition Dual kinase inhibitor Scaffold decoration

Ortho‑Chloro vs. Meta‑Chloro Substitution: Differential Kinase Selectivity in 3‑(Chlorophenylamino)‑1H‑pyrrole‑2,5‑diones

The 2‑chlorophenyl (ortho) substitution in the target compound creates a distinct steric and conformational landscape compared to the 3‑chlorophenyl (meta) isomer. A meta‑chloro analog, SLK/STK10‑IN‑1 (3‑[(3‑chlorophenyl)amino]‑4‑(2‑methoxyphenyl)‑1H‑pyrrole‑2,5‑dione), is a potent dual SLK/STK10 inhibitor with IC₅₀ values in the low nanomolar range . The shift from ortho‑ to meta‑chloro, combined with the addition of a 4‑(2‑methoxyphenyl) substituent, redirects selectivity away from CK2/CLK2 toward the SLK/STK10 kinase family, demonstrating that even subtle positional isomerism dictates the kinome‑wide selectivity profile [1].

Structure–activity relationship ortho effect Kinase profiling

Physicochemical Property Differentiation: Furan‑2‑ylmethyl vs. 2‑Methoxyethyl N‑Substitution

The furan‑2‑ylmethyl N‑substituent imparts a distinct physicochemical signature relative to the 2‑methoxyethyl analog 3‑[(2‑chlorophenyl)amino]‑1‑(2‑methoxyethyl)‑1H‑pyrrole‑2,5‑dione . The target compound exhibits a measured logP of 2.44, logD of 2.18, and topological polar surface area (tPSA) of 85.62 Ų . The 2‑methoxyethyl analog, lacking the aromatic furan, is expected to show lower π‑stacking propensity and altered solubility, which can influence both in‑vitro assay behavior (aggregation, non‑specific binding) and downstream lead‑development trajectories.

Lipophilicity logD Physicochemical profile

High‑Value Application Scenarios for 3-((2-Chlorophenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione Based on Quantitative Evidence


Focused Kinase Screening Libraries Targeting CK2‑Dependent Cancers

With an IC₅₀ of 0.660 nM against human CK2, this compound serves as a high‑potency entry point for constructing CK2‑focused sub‑libraries. Its activity is >15,000‑fold differentiated from maleimide‑based LXR agonists [1][2], ensuring that screening hits are enriched for kinase modulators rather than nuclear receptor ligands. Procurement of this specific ChemDiv compound (IB07‑3992) guarantees batch‑to‑batch consistency and rapid resupply for hit‑to‑lead expansion.

Chemical Probe Development for CLK2‑Mediated Splicing Regulation

The confirmed CLK2 engagement of the target compound, combined with its CK2 activity, positions it as a dual‑kinase probe for studying the intersection of splicing regulation and cell‑cycle control [1]. Unlike the N‑(2‑furylmethyl)maleimide parent scaffold, which functions solely as a cysteine‑reactive bioconjugation reagent , this elaborated molecule provides selective, reversible kinase inhibition suitable for cellular pathway dissection.

Structure–Activity Relationship (SAR) Exploration Around Ortho‑Chloro Aniline in Maleimide Scaffolds

The ortho‑chloro substitution pattern is a critical determinant of kinase selectivity, distinguishing this compound from meta‑chloro analogs such as SLK/STK10‑IN‑1 [1]. Medicinal chemistry teams can procure this compound as a reference standard for systematic SAR studies aimed at mapping the kinome‑wide consequences of halogen positional isomerism on the 3‑amino‑maleimide core.

Physicochemical Benchmarking in Maleimide‑Based Lead Optimization

With experimentally determined logP (2.44), logD (2.18), and tPSA (85.62 Ų) [2], this compound serves as a well‑characterized physicochemical benchmark. It enables teams to assess how N‑furan‑2‑ylmethyl substitution modulates solubility and permeability relative to N‑alkyl or N‑benzyl maleimide leads, thereby guiding multiparameter optimization strategies.

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